Home > Products > Screening Compounds P104706 > 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid
3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid -

3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid

Catalog Number: EVT-5433148
CAS Number:
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

1. Antiviral Research: * Description: Purine nucleoside analogs have been extensively studied for their antiviral activities, primarily against HCMV and HIV. These compounds often act as viral DNA polymerase inhibitors. * Mechanism of Action: After cellular uptake, these analogs are typically phosphorylated to their active triphosphate forms. These triphosphates then compete with natural nucleotides during viral DNA synthesis, leading to chain termination or inhibition of viral DNA polymerase. [, ] * Examples: * Ganciclovir and its isosteric phosphonate analog (BW2482U89) show potent activity against HCMV. [] * Tenofovir, the active metabolite of Tenofovir DF, is a commonly prescribed anti-HIV drug. [] * (1S,3S,5S)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-hydroxy-1-(hydroxymethyl)-2-methylene-cyclopentanecarbonitrile (CMCdG) exhibits potent activity against wild-type and entecavir-resistant HBV. [] * Future Directions: Research continues to focus on developing novel purine nucleoside analogs with improved efficacy, pharmacokinetic properties, and resistance profiles against a broader range of viruses.

2. Anticancer Research: * Description: Certain purine derivatives have shown potential as antitumor agents due to their cytotoxicity against various cancer cell lines. [] * Mechanism of Action: The mechanisms of action vary depending on the specific compound, but they may involve: * Inhibition of DNA synthesis * Induction of apoptosis * Interference with cell signaling pathways involved in cell growth and proliferation * Future Directions: Further investigations are needed to fully elucidate the mechanisms of action, identify potential targets, and evaluate the efficacy and safety of these compounds in preclinical and clinical settings.

3. Immunology and Inflammation: * Description: Adenosine, a purine nucleoside, plays a critical role in regulating immune responses and inflammatory processes. A2A adenosine receptors (A2ARs) have been a particular focus of research in this area. * Mechanism of Action: Activation of A2ARs on immune cells, such as T cells and macrophages, typically leads to the suppression of pro-inflammatory cytokine production and the promotion of anti-inflammatory mediators like IL-10. [, , , ] * Future Directions: Continued research on A2AR agonists and their potential therapeutic applications for inflammatory and autoimmune diseases is warranted.

4. Neuroscience and Pain Research: * Description: Studies suggest a role for A2ARs in modulating neuropathic pain. * Mechanism of Action: Intrathecal administration of A2AR agonists has demonstrated efficacy in reversing mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain. This effect is thought to involve the suppression of glial cell activation and the increased production of IL-10 in the spinal cord. [] * Future Directions: Further research is needed to fully elucidate the mechanisms of action, determine the therapeutic potential of A2AR agonists for chronic pain management, and identify optimal drug delivery strategies.

5. Cardiology and Cardiac Electrophysiology: * Description: The hERG potassium channel plays a crucial role in cardiac repolarization. Blockade of hERG channels by certain drugs can prolong the QT interval and increase the risk of cardiac arrhythmias. Interestingly, some purine derivatives have been identified as hERG channel activators. [, , , ] * Mechanism of Action: hERG channel activators can act by various mechanisms, including slowing deactivation, increasing single-channel open probability, or reducing inactivation. These actions lead to an enhanced hERG current, counteracting the QT-prolonging effects of hERG blockers. [] * Examples: (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid (RPR260243) is a well-characterized hERG activator that slows deactivation and attenuates inactivation. [, , ] * Future Directions: Further investigation into hERG channel activators as potential therapeutic agents for long QT syndrome and other cardiac arrhythmias is necessary.

(1S,3S,5S)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-hydroxy-1-(hydroxymethyl)-2-methylene-cyclopentanecarbonitrile (CMCdG)

  • Compound Description: This compound, also known as 4′-cyano-methylenecarbocyclic-2′-deoxyguanosine, is a novel nucleoside analog. Research indicates CMCdG demonstrates potent anti-hepatitis B virus (anti-HBV) activity against both wild-type and entecavir-resistant strains. Notably, it exhibits a favorable safety profile with minimal cytotoxicity in hepatocytic cells. []
  • Relevance: Both CMCdG and 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid belong to the class of nucleoside analogs. They share the core purine moiety, which is essential for their biological activity. []

(R)-3-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl]phosphonic acid

  • Compound Description: This compound is the R-enantiomer of the isosteric phosphonate of ganciclovir monophosphate, known for its potent and selective antiviral activity against human cytomegalovirus (HCMV). The R-enantiomer, with stereochemistry analogous to the natural compound GMP, exhibits higher activity against HCMV compared to the racemic mixture. []
  • Relevance: Both this compound and 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid are nucleoside analogs with antiviral properties. They share a common structural motif comprising a purine base linked to a substituted alkyl chain. []

Tenofovir

  • Compound Description: Tenofovir is an antiviral medication used to treat HIV and hepatitis B. Its active metabolite, (1-(6-amino-9H-purin-9-yl)-3-hydroxypropan-2-yloxy)methylphosphonic acid, is a nucleotide reverse transcriptase inhibitor. []
  • Relevance: The active metabolite of Tenofovir and 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid are both nucleotide analogs that exhibit antiviral activity. They share a structural similarity, specifically the presence of a purine base. []

(1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA)

  • Compound Description: FPMPA is a fluorine-18 labeled analog of Tenofovir, developed for studying drug tissue distribution using positron emission tomography. Notably, the S-enantiomer of FPMPA demonstrates significantly higher antiviral activity than the R-enantiomer. []
  • Relevance: Similar to 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid, FPMPA is a nucleotide analog with a purine base. This class of compounds is known for its antiviral activity, particularly against HIV. []

6-Chloro-9-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021)

  • Relevance: Both BIIB021 and 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid share a core purine structure with a substituted alkyl chain at the 9-position. This structural similarity suggests they might exhibit overlapping pharmacological properties. [, ]
  • Compound Description: H2Adefovir, commonly known as Adefovir, is an antiviral drug used to treat chronic hepatitis B. It functions as a nucleotide analog reverse transcriptase inhibitor, effectively suppressing HBV replication. []
  • Relevance: Adefovir and 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid share the presence of a purine moiety in their structures. This structural feature is frequently observed in antiviral and anticancer agents, highlighting a potential for shared pharmacological activities. []
  • Compound Description: ATL146e is a potent and selective agonist of the adenosine A2A receptor (A2AR). It exhibits protective effects in various models of ischemia-reperfusion injury, including liver, spinal cord, and brain. Its mechanism of action involves the suppression of pro-inflammatory cytokine production and reduction of leukocyte adhesion. [, , , , ]
  • Relevance: Both ATL146e and 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid are based on the purine scaffold. While their specific targets differ, their shared structural features suggest potential for overlapping pharmacological properties, particularly in relation to inflammation and immune modulation. [, , , , ]

4-{3-[6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl]prop-2-ynyl}piperidine-1-carboxylic acid methyl ester (ATL313)

  • Compound Description: ATL313, a potent and selective A2A adenosine receptor agonist, demonstrates efficacy in reducing neuropathic pain in animal models. Its mechanism of action involves the suppression of pro-inflammatory cytokine release and enhancement of the anti-inflammatory cytokine IL-10 in the central nervous system. A single intrathecal injection of ATL313 provides long-lasting pain relief, suggesting a potential therapeutic application for neuropathic pain management. [, ]
  • Relevance: ATL313 and 3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid are both structurally related as they are based on a purine core. While their specific targets and actions differ, this shared scaffold hints at potential for overlapping pharmacological effects, especially regarding inflammation and immune modulation. [, ]

Properties

Product Name

3-(2-phenylethyl)-1-(9H-purin-6-yl)piperidine-3-carboxylic acid

IUPAC Name

3-(2-phenylethyl)-1-(7H-purin-6-yl)piperidine-3-carboxylic acid

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H21N5O2/c25-18(26)19(9-7-14-5-2-1-3-6-14)8-4-10-24(11-19)17-15-16(21-12-20-15)22-13-23-17/h1-3,5-6,12-13H,4,7-11H2,(H,25,26)(H,20,21,22,23)

InChI Key

QCEXUVBOIUSQHI-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)(CCC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)(CCC4=CC=CC=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.